5H-Pyrido[3,2-b]pyrrolizin-5-ol
Description
Properties
IUPAC Name |
5H-pyrido[3,2-b]pyrrolizin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6,9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCISMYEGORXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90523430 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-20-8 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-b]pyrrolizin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). The yields of these reactions can vary, but efficient synthesis methods have been reported to achieve yields ranging from 61% to 91% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[3,2-b]pyrrolizin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolizinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research indicates potential antitumor activity, making it a candidate for further drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5H-Pyrido[3,2-b]pyrrolizin-5-ol exerts its effects is not fully understood. studies suggest that it may induce apoptosis in cancer cells by interfering with cellular mitotic phases . The compound’s interaction with specific molecular targets and pathways, such as those involved in cell cycle regulation, is a subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5H-Pyrido[3,2-b]pyrrolizin-5-one Derivatives
The parent compound’s ketone analog, 5H-pyrido[3,2-b]pyrrolizin-5-one (16a) , serves as a precursor for antitumor derivatives. Key comparisons include:
Key Insights :
- Halogenation: Bromine at pyridine C3 enhances activity by 10–100× compared to non-halogenated analogs .
- Substituent Bulk : Bulky groups (e.g., phenyl) improve target selectivity but reduce solubility .
5H-Pyrido[3,2-a]phenoxazine-5-one
This phenoxazine-fused analog shares structural similarity but replaces pyrrolizine with a phenoxazine ring.
Key Insight: While both compounds show anticancer activity, 5H-pyrido[3,2-a]phenoxazine-5-one acts via epigenetic pathways, offering a distinct mechanism compared to apoptosis-driven pyrrolizinones .
δ-Carbolines (5H-Pyrido[3,2-b]indoles)
δ-Carbolines, such as 5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide (11a) , share a fused pyrido-indole core but lack the pyrrolizine hydroxyl group.
Key Insight: δ-Carbolines exhibit broader biological activity but lack the tumor selectivity of pyrrolizinones, likely due to differences in hydrogen-bonding capacity from the hydroxyl group .
Pyridazinone Derivatives
Pyridazinones (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) are structurally distinct but share applications in medicinal chemistry.
Key Insight: Pyridazinones offer greater synthetic versatility but lower potency compared to pyrrolizinones, underscoring the importance of fused-ring systems in high-efficacy drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-Pyrido[3,2-b]pyrrolizin-5-ol, and what key intermediates are involved?
- Methodological Approach :
- Cyclization Strategies : Utilize condensation reactions between pyridine and pyrrolizinone precursors under acidic or basic conditions. For example, intramolecular cyclization of substituted pyridine derivatives with carbonyl groups can yield the fused heterocyclic core.
- Catalytic Systems : Employ transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce substituents. Solvent selection (e.g., DMF, THF) and temperature control (80–120°C) are critical for yield optimization.
- Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet near δ 5–6 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (172.18 g/mol) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms of the hydroxyl group .
Table 1 : Key Spectroscopic Parameters
| Technique | Parameters | Expected Observations |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | δ 8.2 (H-1), δ 7.8 (H-3), δ 5.9 (OH) |
| HRMS | ESI+ | m/z 173.0821 [M+H]+ |
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- Stability Assays : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. The compound is likely unstable in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydroxyl group reactivity .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Experimental Design :
- Variables : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a 2³ factorial design to identify interactions between variables. Analyze yield (%) as the response parameter.
- Software Tools : Minitab or Design-Expert for statistical modeling. A Pareto chart can highlight significant factors (e.g., temperature dominates yield) .
Table 2 : Factorial Design Matrix (Partial)
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 0.5 | DMF | 45 |
| 2 | 120 | 2.0 | THF | 72 |
Q. How to resolve contradictions between experimental reactivity data and computational predictions for this compound?
- Methodology :
- Re-evaluate Models : Ensure computational methods (e.g., DFT with B3LYP/6-31G**) account for solvation effects and tautomeric equilibria.
- Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe reaction mechanisms.
- Collaborative Workflow : Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with experimental kinetics to refine force fields .
Q. What reactor configurations are optimal for scaling up the synthesis of this compound?
- Process Engineering Approach :
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time. Use microreactors with immobilized catalysts for reproducibility.
- Safety Protocols : Implement pressure relief systems for exothermic steps.
- Scale-up Criteria : Maintain geometric similarity and constant power/volume ratio during pilot-scale trials .
Q. How can AI-driven tools accelerate the study of this compound’s electronic properties?
- Computational Strategy :
- Machine Learning (ML) : Train models on existing pyridine/pyrrolizinone derivatives to predict HOMO-LUMO gaps or redox potentials.
- COMSOL Multiphysics : Simulate electron density maps and reaction pathways.
- Automation : Couple robotic synthesis platforms with AI for real-time parameter adjustment .
Data Analysis and Reporting
- Best Practices :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
